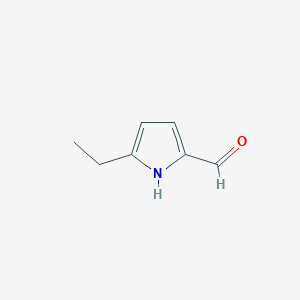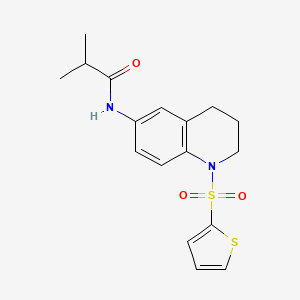
Methyl 4-(2-(quinazolin-4-ylthio)acetamido)benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Wirkmechanismus
Target of Action
Methyl 4-(2-(quinazolin-4-ylthio)acetamido)benzoate is a quinazolinone derivative . Quinazolinone derivatives have been found to exhibit broad-spectrum antimicrobial activity and inhibit biofilm formation in Pseudomonas aeruginosa . The primary target of this compound is the quorum sensing system of Pseudomonas aeruginosa .
Mode of Action
This compound interacts with its target by inhibiting the quorum sensing system of Pseudomonas aeruginosa . This system is crucial for biofilm formation, a key factor in the pathogenicity and antibiotic resistance of this bacterium . By inhibiting this system, this compound disrupts the communication between bacterial cells, thereby preventing the formation of biofilms .
Biochemical Pathways
The action of this compound affects several biochemical pathways in Pseudomonas aeruginosa. It decreases cell surface hydrophobicity, compromising bacterial cells adhesion . It also curtails the production of exopolysaccharide, a major component of the matrix binding biofilm components together . Furthermore, it impedes Pseudomonas cells’ twitching motility, a trait which augments the cells’ pathogenicity and invasion potential .
Result of Action
The result of this compound’s action is the inhibition of biofilm formation in Pseudomonas aeruginosa . This leads to a decrease in the bacterium’s pathogenicity and resistance to antibiotics . It also inhibits other virulence factors at low concentrations without affecting bacterial growth .
Biochemische Analyse
Biochemical Properties
The specific biochemical properties of Methyl 4-(2-(quinazolin-4-ylthio)acetamido)benzoate are not well-documented in the literature. Quinazolinone derivatives, to which this compound belongs, have been synthesized and found to exhibit broad-spectrum antimicrobial activity . These compounds have been shown to interact with various enzymes and proteins, although the specific biomolecules that this compound interacts with are not currently known .
Cellular Effects
The cellular effects of this compound are not well-studied. Related quinazolinone derivatives have been shown to inhibit biofilm formation in Pseudomonas aeruginosa . They have also been found to decrease cell surface hydrophobicity, compromising bacterial cell adhesion .
Molecular Mechanism
The molecular mechanism of action of this compound is not well-understood. Related quinazolinone derivatives have been shown to inhibit biofilm formation in Pseudomonas aeruginosa by interacting with the quorum sensing transcriptional regulator PqsR .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(2-(quinazolin-4-ylthio)acetamido)benzoate typically involves multiple steps. One common method includes the reaction of quinazoline derivatives with thiol-containing compounds to form the quinazolin-4-ylthio moiety. This is followed by the acylation of the resulting intermediate with methyl 4-aminobenzoate under controlled conditions .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using automated reactors and stringent quality control measures to ensure the purity and consistency of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 4-(2-(quinazolin-4-ylthio)acetamido)benzoate undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions are common, where the quinazolin-4-ylthio group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of thiols or amines .
Wissenschaftliche Forschungsanwendungen
Methyl 4-(2-(quinazolin-4-ylthio)acetamido)benzoate has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its antimicrobial and anticancer properties.
Medicine: Potential therapeutic agent due to its bioactive properties.
Industry: Utilized in the development of new materials and chemical processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Quinazoline derivatives: These include compounds like 2-(2-(dimethylamino)quinazolin-4-yloxy)-N-phenylacetamide and N-(2-(2-(3,4-dihydroisoquinolin-2(1H)-yl)quinazolin-4-yloxy)ethyl)benzamide.
Other heterocyclic compounds: Such as pyrimidine and indole derivatives.
Uniqueness
Methyl 4-(2-(quinazolin-4-ylthio)acetamido)benzoate stands out due to its unique combination of the quinazoline and benzoate moieties, which confer distinct biological activities and chemical reactivity .
Eigenschaften
IUPAC Name |
methyl 4-[(2-quinazolin-4-ylsulfanylacetyl)amino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O3S/c1-24-18(23)12-6-8-13(9-7-12)21-16(22)10-25-17-14-4-2-3-5-15(14)19-11-20-17/h2-9,11H,10H2,1H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJOYSDXWWGGFKM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NC=NC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-(2H-1,3-benzodioxol-5-yl)-2-{[2-(4-ethoxyphenyl)-5-(4-methoxyphenyl)-1H-imidazol-4-yl]sulfanyl}acetamide](/img/structure/B2604844.png)

![6-Cyclopropyl-2-[(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperidin-4-yl)methyl]-2,3-dihydropyridazin-3-one](/img/structure/B2604849.png)


![N-[[4-(3-Methyl-1,2,4-oxadiazol-5-yl)phenyl]methyl]oxirane-2-carboxamide](/img/structure/B2604853.png)
![2-({1-[3-(Trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]azetidin-3-yl}methyl)-2,3-dihydropyridazin-3-one](/img/structure/B2604854.png)

![N-[2-(4-tert-butylphenyl)-4-oxo-4H-chromen-6-yl]thiophene-2-carboxamide](/img/structure/B2604856.png)
![4-[4-(2H-1,3-benzodioxole-5-carbonyl)piperazin-1-yl]-2-methyl-6-propoxypyrimidine](/img/structure/B2604857.png)
